molecular formula C7H14N4 B2866709 5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine CAS No. 1483264-39-6

5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine

Cat. No.: B2866709
CAS No.: 1483264-39-6
M. Wt: 154.217
InChI Key: WSCJRWHOJAZSNN-UHFFFAOYSA-N
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Description

5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine is a heterocyclic organic compound with the molecular formula C7H14N4. It belongs to the pyrazole family, which is known for its diverse biological and chemical properties. This compound is characterized by a pyrazole ring substituted with ethyl and dimethyl groups, making it a versatile scaffold in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethylpyrazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In receptor-mediated actions, it can act as an antagonist or agonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and dimethyl groups enhances its versatility as a synthetic intermediate and its potential as a pharmacologically active compound .

Properties

IUPAC Name

5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-4-5-6(8)7(9-2)11(3)10-5/h9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCJRWHOJAZSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1N)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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